N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with a 4-methoxy group, a phenyl ring at position 1, and a carboxamide moiety at position 3 linked to a 2-ethylphenyl group.
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-14-9-7-8-12-16(14)21-20(25)19-17(26-2)13-18(24)23(22-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJSPKHJDXTLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the dihydropyridazine core followed by the introduction of substituents such as the ethyl and methoxy groups. Various spectroscopic techniques, including NMR and mass spectrometry, are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, a series of related compounds demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged significantly, with some showing MICs as low as 0.22 μg/mL .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Bactericidal |
| 13 | 0.30 | Bactericidal |
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro assays revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, with IC50 values indicating significant potency.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Apoptosis |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a recent study, this compound was tested alongside other derivatives for their antimicrobial efficacy. The results demonstrated that this compound not only inhibited bacterial growth but also showed significant antibiofilm activity against Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound, where it was tested against several human cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on the evidence provided:
Key Observations:
Substituent Effects on Bioactivity: Fluorine and Methoxy Groups: Compounds 19 and 20 incorporate fluorine atoms, which increase electronegativity and may enhance binding to proteasome active sites via dipole interactions . The 4-methoxy group in the target compound likely contributes similar electronic effects. Ethyl vs. Ethoxy: The target’s 2-ethylphenyl group provides moderate hydrophobicity, whereas the ethoxy group in N-(4-ethoxyphenyl)-...
Synthesis Challenges :
- Cyclopropylcarbamoyl derivatives (e.g., Compounds 6 and 7) show lower yields (22–45%), suggesting steric hindrance during amide bond formation . The ethyl group in the target compound may mitigate such issues due to its linear structure.
- High-yield compounds like 19 (95%) often feature less sterically demanding substituents (e.g., 4-methoxybenzyl) .
Physicochemical Properties :
- Trifluoromethoxy Group : CAS 920392-27-4’s trifluoromethoxy substituent significantly increases metabolic stability and resistance to oxidative degradation compared to the target’s ethyl group .
- Molecular Weight : The target compound’s molecular weight is likely intermediate (est. ~350–400 g/mol), balancing solubility and bioavailability better than higher-weight analogs like CAS 920392-27-4 (462.4 g/mol) .
Structural Flexibility: Pyridine-core analogs (e.g., Compound 8) exhibit lower yields (23%) due to reduced reactivity of the pyridine ring compared to pyridazinones . The dihydropyridazine core in the target compound may offer superior synthetic versatility.
Research Findings and Implications
- Proteasome Inhibition : While direct activity data for the target compound is unavailable, analogs like Compound 19 demonstrate potent proteasome inhibition, suggesting that the dihydropyridazine scaffold is critical for binding .
- SAR Trends :
- Electron-Withdrawing Groups : Fluorine and carbamoyl groups improve target engagement but may reduce solubility.
- Lipophilic Substituents : Ethyl and benzyl groups enhance membrane penetration but require optimization to avoid excessive hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
